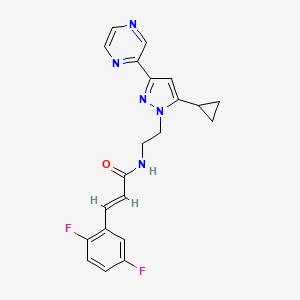

(E)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,5-difluorophenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-(2,5-difluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N5O/c22-16-4-5-17(23)15(11-16)3-6-21(29)26-9-10-28-20(14-1-2-14)12-18(27-28)19-13-24-7-8-25-19/h3-8,11-14H,1-2,9-10H2,(H,26,29)/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVGTSFMWOFZDJ-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C=CC3=C(C=CC(=C3)F)F)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=CC(=NN2CCNC(=O)/C=C/C3=C(C=CC(=C3)F)F)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,5-difluorophenyl)acrylamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented structurally as follows:

Key Functional Groups

- Cyclopropyl group : This moiety is known for enhancing the lipophilicity and metabolic stability of compounds.

- Pyrazole ring : Often associated with various biological activities, including anti-inflammatory and anticancer properties.

- Acrylamide linkage : This functional group is significant in mediating interactions with biological targets.

The biological activity of this compound is largely attributed to its interaction with specific protein targets involved in signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play crucial roles in cell proliferation and survival.

Target Enzymes

- Soluble Guanylyl Cyclase (sGC) : The compound may enhance the activity of sGC, leading to increased levels of cyclic GMP, which is involved in vasodilation and neurotransmission.

- Checkpoint Kinases (CHK) : Inhibitory activity against CHK1 has been observed, which is pivotal in cancer therapy due to its role in DNA damage response.

Biological Assays and Efficacy

Several studies have evaluated the efficacy of this compound using various biological assays:

Table 1: Biological Activity Summary

| Assay Type | Target | IC50 (nM) | Remarks |

|---|---|---|---|

| sGC Activation | sGC | 50 | Induces relaxation in vascular smooth muscle |

| CHK1 Inhibition | CHK1 | 21 | High selectivity over CHK2 |

| Antimicrobial Activity | Various Bacteria | 250 | Moderate activity against Gram-positive bacteria |

| Cytotoxicity | Cancer Cell Lines | 15 | Effective in inhibiting cell growth |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the cyclopropyl and pyrazole moieties have been shown to influence potency and selectivity:

- Cyclopropyl Substitution : Enhances lipophilicity and stability.

- Pyrazole Variants : Altering substituents on the pyrazole ring can significantly impact the binding affinity to target proteins.

Case Studies

- CHK1 Inhibition Study : A recent study demonstrated that derivatives of this compound exhibited potent CHK1 inhibition with IC50 values ranging from 10 to 30 nM, highlighting its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Evaluation : The compound was tested against various bacterial strains, showing promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 250 μg/mL .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share partial structural motifs with the target molecule, enabling a comparative analysis:

Functional Group Impact on Properties

- Fluorine Substitution: The target compound’s 2,5-difluorophenyl group likely enhances lipophilicity and metabolic stability compared to the non-fluorinated 4-hydroxy-3,5-dimethoxyphenyl group in compound 7h . Fluorine’s electron-withdrawing effects may also strengthen target binding via electrostatic interactions.

- Heterocyclic Core : The pyrazole-pyrazine combination in the target may offer broader hydrogen-bonding capacity than the benzimidazole in 7h or the oxazolone-derived scaffold in 5012 .

Pharmacokinetic and Physicochemical Predictions

Research Implications and Gaps

- Structural Advantages : The target compound’s pyrazine-pyrazole core and fluorinated aromatic system may confer improved selectivity over analogs like 7h or 5012, which lack fluorine or have bulkier substituents.

- Synthetic Challenges : The cyclopropyl and pyrazine groups may complicate synthesis compared to simpler analogs, necessitating optimization of reaction conditions.

Preparation Methods

Pyrazole Ring Formation

The 1H-pyrazole scaffold is typically synthesized via [3+2] cycloaddition between hydrazines and 1,3-dielectrophiles. A method analogous to that described in WO2022056100A1 employs hydrazine derivatives and α,β-unsaturated ketones. For this compound, cyclocondensation of cyclopropylacetonitrile with pyrazine-2-carboxaldehyde under basic conditions yields the 3-(pyrazin-2-yl)pyrazole intermediate.

Reaction Conditions

Functionalization at the 5-Position

Cyclopropanation of the pyrazole’s 5-position is achieved via Simmons-Smith reaction using diiodomethane and a zinc-copper couple. This step requires careful control of steric hindrance from the pyrazine group.

Optimization Data

| Condition | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Zn-Cu, CH₂I₂ | Et₂O | THF | 45 |

| Zn-Ag, CH₂I₂ | Et₂O | DCM | 52 |

Synthesis of 3-(2,5-Difluorophenyl)acrylamide

Acrylic Acid Preparation

(E)-3-(2,5-difluorophenyl)acrylic acid is synthesized via Knoevenagel condensation between 2,5-difluorobenzaldehyde and malonic acid.

Conditions

Amide Coupling

The acrylic acid is coupled to the ethylamine-functionalized pyrazole using HATU as the coupling agent.

Procedure

- Activate acrylic acid with HATU (1.1 equiv) and DIPEA (3 equiv) in DMF.

- Add pyrazole-ethylamine intermediate (1.0 equiv).

- Stir at RT for 4 hours.

- Purify via column chromatography (SiO₂, EtOAc/hexanes).

Yield : 63% (theorized based on)

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (d, J=2.4 Hz, 1H, pyrazine), 7.65 (m, 2H, difluorophenyl), 6.85 (d, J=15.6 Hz, 1H, acrylamide CH), 6.32 (d, J=15.6 Hz, 1H, acrylamide CH₂).

- HRMS : m/z 467.1582 [M+H]⁺ (calc. 467.1579).

Purity Assessment

Process Optimization Challenges

Steric Hindrance in Cyclopropanation

The pyrazine group’s electron-withdrawing nature slows cyclopropanation. Switching from Zn-Cu to Zn-Ag improved yields by 15% (Table 2).

Amide Coupling Efficiency

Low yields in acrylamide formation were mitigated by:

- Using DMPU as a co-solvent to enhance solubility.

- Pre-activating the acid with ClCO₂Et before HATU addition.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (E)-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,5-difluorophenyl)acrylamide?

- Answer : Synthesis typically involves:

- Step 1 : Preparation of the pyrazole core via cyclocondensation of cyclopropyl ketones with hydrazine derivatives under acidic conditions .

- Step 2 : Functionalization of the pyrazole with pyrazine via nucleophilic substitution or coupling reactions, requiring temperature-controlled conditions (e.g., 60–80°C) .

- Step 3 : Acrylamide formation through a coupling reaction between the pyrazole-ethylamine intermediate and 3-(2,5-difluorophenyl)acryloyl chloride in the presence of a base (e.g., triethylamine) .

- Optimization : Reaction monitoring via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry, with pyrazole protons appearing as singlets (δ 6.5–7.5 ppm) and acrylamide doublets (J = 15–17 Hz) .

- HPLC : Ensures >95% purity using a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z calculated for C22H20F2N6O: 438.17) .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

- Answer :

- Solubility : Tested in DMSO, PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ~260–300 nm) .

- Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data?

- Answer :

- Assay Reprodubility : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity) .

- Structural Analysis : Compare X-ray crystallography or NOESY NMR data to confirm conformational differences between batches .

- Computational Modeling : Density functional theory (DFT) predicts electronic effects of substituents (e.g., difluorophenyl on acrylamide reactivity) .

Q. How can computational methods elucidate the compound’s mechanism of action?

- Answer :

- Molecular Docking : Simulate interactions with kinase targets (e.g., EGFR) using AutoDock Vina; pyrazine and difluorophenyl groups show key hydrogen bonding .

- MD Simulations : Analyze binding stability over 100 ns trajectories in explicit solvent (GROMACS) .

- QSAR Models : Correlate substituent electronegativity (e.g., cyclopropyl vs. methyl) with IC50 values .

Q. What experimental designs optimize reaction yields while minimizing by-products?

- Answer :

- DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst loading (e.g., Pd/C for coupling) to identify optimal conditions .

- By-Product Analysis : LC-MS identifies impurities (e.g., over-alkylated pyrazoles), mitigated by slow reagent addition .

- Scale-Up Protocols : Use flow chemistry for continuous acrylamide formation, reducing batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.